4-iodo-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
4-iodo-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that features a benzamide core substituted with an iodine atom at the para position and a piperidine ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 1-methylpiperidin-4-amine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by work-up procedures to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidinones.
Reduction Products: Reduction can yield different reduced forms of the piperidine ring.
Scientific Research Applications
4-iodo-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions of benzamide derivatives with biological targets.
Pharmacology: It serves as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industrial Applications: The compound can be utilized in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity and specificity. The iodine atom can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-iodo-N-(1-methylpiperidin-4-yl)benzamide: shares structural similarities with other benzamide derivatives and piperidine-containing compounds.
N-(1-(2,6-difluorobenzyl)-4-piperidinyl)benzamide: Another benzamide derivative with a piperidine ring, used in similar applications.
Uniqueness
- The presence of the iodine atom in this compound distinguishes it from other benzamide derivatives, potentially offering unique reactivity and biological activity.
- The combination of the benzamide core and the piperidine ring provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
4-iodo-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZIFHUVBWVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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